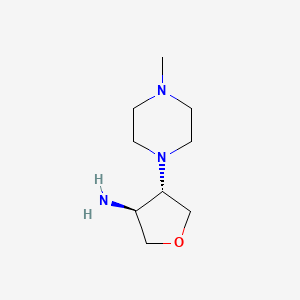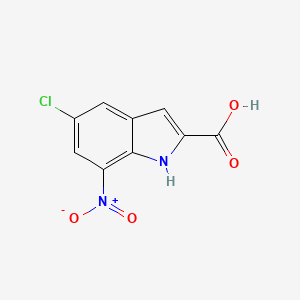![molecular formula C7H5F2N3S B11760220 4,7-Difluoro-2-hydrazinylbenzo[d]thiazole](/img/structure/B11760220.png)
4,7-Difluoro-2-hydrazinylbenzo[d]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Difluoro-2-hydrazinylbenzo[d]thiazole is a chemical compound with the molecular formula C7H5F2N3S and a molecular weight of 201.20 g/mol . This compound is part of the benzothiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science .
Preparation Methods
The synthesis of 4,7-Difluoro-2-hydrazinylbenzo[d]thiazole typically involves the reaction of 4,7-difluorobenzo[d]thiazole with hydrazine hydrate under specific conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction . The product is then purified by recrystallization or column chromatography .
Chemical Reactions Analysis
4,7-Difluoro-2-hydrazinylbenzo[d]thiazole undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions . Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4,7-Difluoro-2-hydrazinylbenzo[d]thiazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,7-Difluoro-2-hydrazinylbenzo[d]thiazole involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of enzymes involved in the biosynthesis of essential cellular components, leading to the disruption of cellular processes and ultimately cell death . The compound’s hydrazinyl group is crucial for its biological activity, as it can form covalent bonds with target proteins, thereby inhibiting their function .
Comparison with Similar Compounds
4,7-Difluoro-2-hydrazinylbenzo[d]thiazole can be compared with other similar compounds such as:
2-Hydrazinobenzothiazole: This compound has a similar structure but lacks the fluorine atoms, which can affect its reactivity and biological activity.
4,7-Diarylbenzo[c][1,2,5]thiadiazoles: These compounds have different substituents on the benzothiazole ring, which can influence their photophysical properties and applications in materials science.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C7H5F2N3S |
|---|---|
Molecular Weight |
201.20 g/mol |
IUPAC Name |
(4,7-difluoro-1,3-benzothiazol-2-yl)hydrazine |
InChI |
InChI=1S/C7H5F2N3S/c8-3-1-2-4(9)6-5(3)11-7(12-10)13-6/h1-2H,10H2,(H,11,12) |
InChI Key |
OOQCIAPPIAUBDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1F)N=C(S2)NN)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-chloro-6-nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B11760143.png)
![1-[3-(Bromomethyl)phenyl]-3-methylurea](/img/structure/B11760158.png)

![[(1E)-3-{9-borabicyclo[3.3.1]nonan-9-yl}prop-1-en-1-yl]trimethylsilane](/img/structure/B11760176.png)
![7-nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B11760177.png)
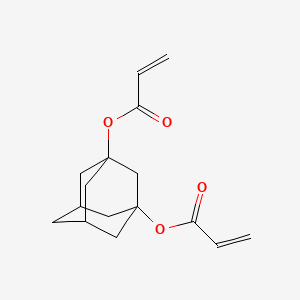
![methyl 2-amino-5-oxo-5H-thieno[3,2-b]pyran-6-carboxylate](/img/structure/B11760196.png)
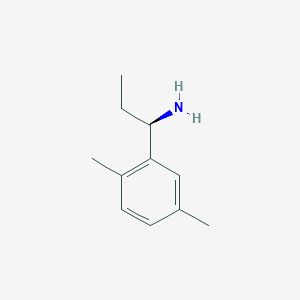
![{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11760200.png)
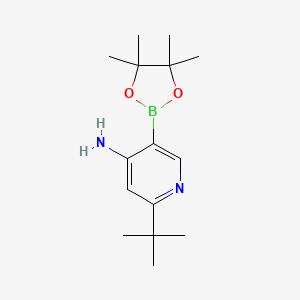
![(4aR,9aS)-2,3,4,4a,9,9a-hexahydroindeno[2,1-b][1,4]oxazine](/img/structure/B11760216.png)

